An In-depth Technical Guide to the Chemical Properties of Fmoc-D-Asp(OtBu)-Opfp
An In-depth Technical Guide to the Chemical Properties of Fmoc-D-Asp(OtBu)-Opfp
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fmoc-D-Asp(OtBu)-Opfp in Peptide Synthesis
Fmoc-D-Asp(OtBu)-Opfp is a highly specialized amino acid derivative designed for the efficient and controlled incorporation of D-aspartic acid residues into a growing peptide chain. Its unique trifecta of protecting groups—the base-labile Fmoc group, the acid-labile tert-butyl (OtBu) ester, and the highly activated pentafluorophenyl (PFP) ester—provides the orthogonality and reactivity required for complex peptide synthesis.[1] This strategic design minimizes undesirable side reactions and allows for the precise, stepwise assembly of peptide sequences.[1]
The incorporation of D-amino acids, such as D-aspartic acid, is a critical strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The PFP ester functionality offers the advantage of a pre-activated carboxyl group, facilitating rapid and efficient amide bond formation without the need for in situ coupling reagents, which can sometimes lead to side reactions.[2][3]
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of Fmoc-D-Asp(OtBu)-Opfp is essential for its proper handling, storage, and application in synthesis protocols.
| Property | Value | Source(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-tert-butyl ester α-pentafluorophenyl ester | [4] |
| Synonyms | FMOC-D-ASPARTIC ACID(OTBU)-OPFP, FMOC-D-ASP(OTBU)-OPFP | [4] |
| CAS Number | 200335-75-7 | [4] |
| Molecular Formula | C29H24F5NO6 | [4] |
| Molecular Weight | 577.5 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 90-100 °C | [6] |
| Storage Temperature | -15°C | [4] |
Solubility and Stability:
Fmoc-D-Asp(OtBu)-Opfp is generally soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[7] Due to the reactive nature of the pentafluorophenyl ester, the compound is sensitive to moisture and should be stored in a cool, dry environment to prevent hydrolysis.[7][8] The recommended storage temperature is -15°C to ensure long-term stability and reactivity.[4]
The Chemistry of Reactivity: A Tale of Three Protecting Groups
The utility of Fmoc-D-Asp(OtBu)-Opfp is defined by the interplay of its three key functional moieties: the Fmoc protecting group, the OtBu side-chain protecting group, and the Opfp activating group.
The Fmoc Group: A Base-Labile Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino functionality of the aspartic acid. Its key characteristic is its lability under basic conditions, typically a solution of piperidine in DMF.[8][9] The deprotection mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system by the base.[9][10] This process is highly efficient and orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[8]
Caption: Fmoc deprotection mechanism.
The OtBu Group: Acid-Sensitive Side-Chain Protection
The β-carboxyl group of the aspartic acid side chain is protected as a tert-butyl (OtBu) ester. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[11] This orthogonality is a fundamental principle of the Fmoc/tBu strategy in SPPS.[1] The bulky nature of the OtBu group also helps to minimize the formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid residues.[12][13]
The Opfp Group: A Highly Activated Ester for Efficient Coupling
The α-carboxyl group is activated as a pentafluorophenyl (PFP) ester. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[2][3] This high reactivity allows for rapid and efficient peptide bond formation, often without the need for additional coupling reagents.[2][14] PFP esters are also known to be less susceptible to spontaneous hydrolysis compared to other active esters, which is advantageous during conjugation reactions.[15]
Caption: Peptide coupling with PFP ester.
Experimental Protocol: Standard Coupling Procedure in Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for the coupling of Fmoc-D-Asp(OtBu)-Opfp to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-D-Asp(OtBu)-Opfp
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[16]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
Dissolve Fmoc-D-Asp(OtBu)-Opfp (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction can be monitored using a colorimetric test such as the Kaiser test to confirm the consumption of the free amine.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted amino acid and byproducts.
-
-
Cycle Repetition: The process of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
While a detailed Material Safety Data Sheet (MSDS) should always be consulted, general laboratory safety precautions are advised when handling Fmoc-D-Asp(OtBu)-Opfp.[7][17][18] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound may cause skin and respiratory tract irritation, so handling in a well-ventilated area or a fume hood is recommended.[7]
Conclusion
Fmoc-D-Asp(OtBu)-Opfp is a sophisticated and highly effective reagent for the incorporation of D-aspartic acid into synthetic peptides. Its chemical properties are a direct result of the strategic selection of its protecting and activating groups, which provide the necessary orthogonality and reactivity for modern solid-phase peptide synthesis. A thorough understanding of its chemical behavior, as outlined in this guide, is crucial for researchers and drug development professionals to harness its full potential in creating novel and effective peptide-based molecules.
References
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- PMC - NIH.
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- Protecting Groups in Peptide Synthesis: A Detailed Guide.
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